molecular formula C16H14FN5S2 B11044723 6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044723
M. Wt: 359.4 g/mol
InChI Key: JRADQMOGXJIMNZ-UHFFFAOYSA-N
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Description

6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and thiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting microbial growth .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and triazolothiadiazoles, which share structural similarities but differ in their substituents and specific activities. For example:

These comparisons highlight the uniqueness of 6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C16H14FN5S2

Molecular Weight

359.4 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14FN5S2/c1-8(2)13-19-20-16-22(13)21-15(24-16)12-9(3)18-14(23-12)10-4-6-11(17)7-5-10/h4-8H,1-3H3

InChI Key

JRADQMOGXJIMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

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